6-Boc-6-azabenzocycloheptane-2-carboxylicacid
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Overview
Description
6-Boc-6-azabenzocycloheptane-2-carboxylicacid is a chemical compound that belongs to the class of cyclic amino acids. It is characterized by its unique structure, which includes a benzocycloheptane ring with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-6-azabenzocycloheptane-2-carboxylicacid typically involves the following steps:
Formation of the Benzocycloheptane Ring: The initial step involves the construction of the benzocycloheptane ring through a series of cyclization reactions.
Introduction of the Boc Protecting Group: The nitrogen atom in the benzocycloheptane ring is protected using a Boc group. This step is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-Boc-6-azabenzocycloheptane-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Boc-6-azabenzocycloheptane-2-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Boc-6-azabenzocycloheptane-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound and facilitating its interactions with enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
6-Boc-6-azabenzocycloheptane-2-carboxylicacid: Unique due to its specific ring structure and functional groups.
6-Azabenzocycloheptane-2-carboxylicacid: Lacks the Boc protecting group, leading to different reactivity and stability.
Boc-protected amino acids: Share the Boc protecting group but differ in the core structure and functional groups.
Uniqueness
This compound is unique due to its combination of a benzocycloheptane ring, Boc protecting group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydro-2-benzazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-11-9-12(14(18)19)6-7-13(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBUPOPUAJTRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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